molecular formula C21H45NO3 B6312704 Tris-[(hexyloxy)methyl]amine CAS No. 154704-75-3

Tris-[(hexyloxy)methyl]amine

Cat. No.: B6312704
CAS No.: 154704-75-3
M. Wt: 359.6 g/mol
InChI Key: SVIGQDPKFAAWGZ-UHFFFAOYSA-N
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Description

Tris-[(hexyloxy)methyl]amine is a tertiary amine with three hexyloxymethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris-[(hexyloxy)methyl]amine typically involves the reaction of hexyl alcohol with formaldehyde and ammonia. The process can be summarized as follows:

    Hexyl alcohol: reacts with in the presence of an acid catalyst to form .

    Hexyloxymethyl chloride: then reacts with ammonia to produce This compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous flow reactors: to ensure efficient mixing and reaction rates.

    Purification steps: such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tris-[(hexyloxy)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The hexyloxymethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include:

    Oxides: from oxidation reactions.

    Lower amines: from reduction reactions.

    Substituted amines: from substitution reactions.

Scientific Research Applications

Tris-[(hexyloxy)methyl]amine has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Employed in the synthesis of biologically active compounds and as a stabilizer for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which Tris-[(hexyloxy)methyl]amine exerts its effects involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

    Pathways Involved: It can modulate biochemical pathways by acting as a ligand or catalyst, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)aminomethane: Commonly used as a buffer in biochemical applications.

    Tris(2-aminoethyl)amine: Used in the synthesis of dendrimers and as a chelating agent.

    Tris(3-hydroxypropyltriazolylmethyl)amine: Employed in click chemistry and as a ligand in coordination chemistry.

Uniqueness

Tris-[(hexyloxy)methyl]amine is unique due to its:

    Hexyloxymethyl groups: These groups provide distinct steric and electronic properties.

    Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1-hexoxy-N,N-bis(hexoxymethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45NO3/c1-4-7-10-13-16-23-19-22(20-24-17-14-11-8-5-2)21-25-18-15-12-9-6-3/h4-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIGQDPKFAAWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCN(COCCCCCC)COCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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